molecular formula C11H13ClO2 B14844411 3-Chlorophenyl pivalate

3-Chlorophenyl pivalate

Cat. No.: B14844411
M. Wt: 212.67 g/mol
InChI Key: MBTATCPDCKJVGG-UHFFFAOYSA-N
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Description

3-Chlorophenyl pivalate is an organic compound with the molecular formula C11H13ClO2. It is a derivative of pivalic acid and is characterized by the presence of a 3-chlorophenyl group attached to the ester of pivalic acid. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorophenyl pivalate can be synthesized through the esterification of pivalic acid with 3-chlorophenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or phosphoric acid can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to achieve the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of 3-chlorobenzoic acid or 3-chlorobenzophenone.

    Reduction: Formation of 3-chlorophenylmethanol or 3-chlorotoluene.

    Substitution: Formation of 3-aminophenyl pivalate or 3-thiophenyl pivalate.

Scientific Research Applications

3-Chlorophenyl pivalate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.

    Industry: Utilized in the production of specialty chemicals and as a reagent in polymer synthesis.

Mechanism of Action

The mechanism of action of 3-chlorophenyl pivalate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester bond in the compound can be hydrolyzed by esterases, releasing the active 3-chlorophenol moiety. This moiety can then interact with cellular targets, modulating biochemical pathways and exerting its effects.

Comparison with Similar Compounds

    Chloromethyl pivalate: Similar in structure but with a chloromethyl group instead of a chlorophenyl group.

    Pivalic acid esters: Other esters of pivalic acid, such as methyl pivalate or ethyl pivalate.

Uniqueness: 3-Chlorophenyl pivalate is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where the reactivity and stability of the chlorophenyl group are desired.

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

(3-chlorophenyl) 2,2-dimethylpropanoate

InChI

InChI=1S/C11H13ClO2/c1-11(2,3)10(13)14-9-6-4-5-8(12)7-9/h4-7H,1-3H3

InChI Key

MBTATCPDCKJVGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC(=CC=C1)Cl

Origin of Product

United States

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